- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

916602-09-0 structure
Nome do Produto:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
N.o CAS:916602-09-0
MF:C9H11ClFNO2
MW:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- Chave InChI: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- SMILES: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
Propriedades Computadas
- Massa Exacta: 219.0462344g/mol
- Massa monoisotópica: 219.0462344g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 179
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 52.3Ų
Propriedades Experimentais
- Cor/Forma: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302;H315;H319;H335
- Declaração de Advertência: P280;P305+P351+P338
- Condição de armazenamento:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 | |
Advanced ChemBlocks | M22709-1G |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 1G |
$155 | 2023-09-15 | |
1PlusChem | 1P00IHAG-1g |
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |
916602-09-0 | 98% | 1g |
$39.00 | 2025-03-01 | |
A2B Chem LLC | AI61416-10g |
Methyl L-2-(4-fluorophenyl)glycinate HCl |
916602-09-0 | 98% | 10g |
$282.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 250mg |
¥274.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 10g |
¥3951.00 | 2024-04-25 | |
abcr | AB307373-1g |
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |
916602-09-0 | 97% | 1g |
€141.50 | 2024-04-16 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux
Referência
- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo AmidesAngewandte Chemie, 2019, 58(6), 1754-1758,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referência
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referência
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referência
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Método de produção 6
Condições de reacção
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referência
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referência
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Método de produção 8
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Referência
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studiesEuropean Journal of Medicinal Chemistry, 2018, 145, 649-660,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referência
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- 4-Fluorobenzaldehyde
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Literatura Relacionada
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Pureza:99%
Quantidade:5g
Preço ($):155.0